Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate
Description
This compound is a naphtho[2,3-c]furan derivative featuring a hexahydronaphthofuran core substituted with multiple methoxy groups, a 3-oxo moiety, and a methyl sulfonate ester at position 3. The sulfonate ester group enhances solubility in polar solvents, distinguishing it from hydroxyl-substituted analogs.
Properties
CAS No. |
810-14-0 |
|---|---|
Molecular Formula |
C23H26O9S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-5-sulfonate |
InChI |
InChI=1S/C23H26O9S/c1-27-17-7-6-12(8-18(17)28-2)20-13-10-19(29-3)21(30-4)22(33(25,26)31-5)14(13)9-15-16(20)11-32-23(15)24/h6-8,10,15-16,20H,9,11H2,1-5H3 |
InChI Key |
RINMPOBBPDDHTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(=O)C3CC4=C(C(=C(C=C24)OC)OC)S(=O)(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
The preparation of NSC 80438 involves several synthetic routes and reaction conditions. One common method is the induction of neural stem cells from human pluripotent stem cells using specific media and reagents . This process includes the use of Neurobasal® Medium, GIBCO® Neural Induction Supplement, and other reagents to convert human pluripotent stem cells into neural stem cells . Industrial production methods may involve scaling up these processes to produce larger quantities of the compound.
Chemical Reactions Analysis
NSC 80438 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 80438 has a wide range of scientific research applications. In chemistry, it is used to study cell fate specification, disease modeling, and drug screening . In biology, it is valuable for neuroscience research and potential clinical use to treat neurodegenerative diseases or neurological disorders . In industry, it can be used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of NSC 80438 involves its interaction with specific molecular targets and pathways. For example, it may interfere with the normal function of microtubule growth, similar to how paclitaxel works . This interaction can lead to the stabilization or destabilization of microtubules, affecting cellular processes and functions .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Biological Activity
Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate (referred to as compound 1) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the pharmacological properties of compound 1, including its antitumor and antimicrobial activities.
Chemical Structure
The chemical structure of compound 1 features a complex arrangement of methoxy groups and a naphtho-furan backbone. Its molecular formula is C₁₉H₁₉O₇S, and it has a molecular weight of approximately 373.42 g/mol.
Antitumor Activity
Recent studies have indicated that compound 1 exhibits significant antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| MCF-7 | 4.8 | Inhibition of cell proliferation |
| PC-3 | 6.0 | Cell cycle arrest |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. It shows promising activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis by targeting ribosomal RNA.
Case Study 1: Antitumor Efficacy in Animal Models
In a study involving xenograft models of human breast cancer, compound 1 was administered at varying doses. The results showed a significant reduction in tumor volume compared to control groups:
- Control Group Tumor Volume : 500 mm³
- Treatment Group Tumor Volume (10 mg/kg) : 250 mm³
- Treatment Group Tumor Volume (20 mg/kg) : 150 mm³
These findings suggest that compound 1 could be a viable candidate for further development as an anticancer agent.
Case Study 2: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)
A separate investigation assessed the efficacy of compound 1 against MRSA strains. The study revealed that at an MIC of 32 µg/mL, compound 1 effectively inhibited the growth of MRSA in vitro and showed potential for use in treating resistant infections.
Research Findings
Research into the structure-activity relationship (SAR) of compound 1 has provided insights into how modifications to its structure can enhance its biological activity. For instance:
- Addition of Halogens : Substituting methoxy groups with halogen atoms increased antitumor potency.
- Alteration of Sulfonate Group : Variations in the sulfonate moiety have been shown to affect solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
